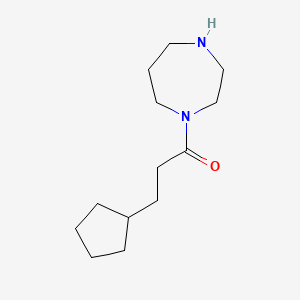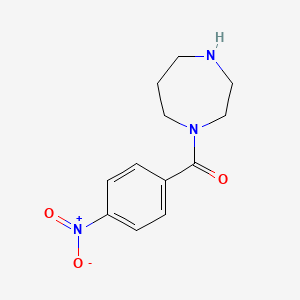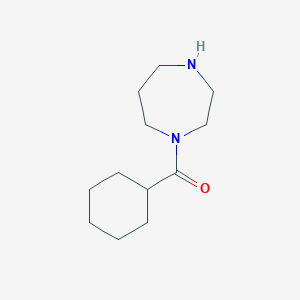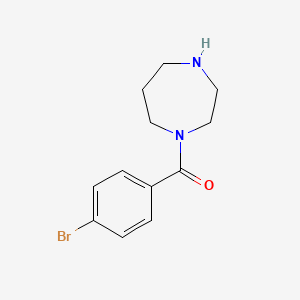
4-N,N-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N,N-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine is a chemical compound with the molecular formula C9H11F3N2 . It is also known as N1,N~1~-dimethyl-2-(trifluoromethyl)-1,4-benzenediamine . It is stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)benzene-1,4-diamine can be prepared from 5-acetamido-2-aminobenzotrifluoride . Another synthesis method involves the reaction of DAST (N-ethyl-N-(trifluoro-l4-sulfanyl)ethanamine, 3) with the Ruppert–Prakash reagent (trimethyl (trifluoromethyl)silane, 2) in the presence of DIPEA (N-ethyl-N-isopropylpropan-2-amine) at −20°C in dichloromethane, followed by the addition of toluenesulfonamide .Molecular Structure Analysis
The molecular structure of 4-N,N-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine can be viewed using Java or Javascript . The compound has a symmetrical donor–acceptor–donor architecture .Chemical Reactions Analysis
This compound is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) . The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° .Physical And Chemical Properties Analysis
The compound has a melting point of 54-58 °C (lit.), a boiling point of 150°C at 10mm, and a density of 1.381±0.06 g/cm3 (Predicted) . It is a white to light yellow crystal powder .Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
This diamine is used in synthesizing a variety of polymers, including aromatic poly(ester amide)s and polyimides. These polymers are characterized by their amorphous nature, solubility in organic solvents, and ability to form tough, flexible films with high tensile strength. The introduction of the trifluoromethyl group into the polymer backbone improves the material's thermal stability, dielectric properties, and optical clarity. Polymers synthesized from this diamine exhibit glass transition temperatures between 166 and 256°C and low dielectric constants, making them suitable for electronic and optical applications (L. Yongjun et al., 2012).
Enhanced Material Properties
The trifluoromethyl group's presence in polymers contributes significantly to their thermal stability, mechanical properties, and solubility. For instance, fluorinated polyimides derived from this diamine show excellent solubility in common organic solvents, high thermal stability with decomposition temperatures above 500°C, and the ability to form transparent films with good mechanical properties. These characteristics make such polymers attractive for applications requiring high-performance materials with specific optical and thermal properties (Susanta Banerjee et al., 2003).
Mecanismo De Acción
The compounds showed very broad charge-transfer-state (1CT) absorption which can be accounted for by multiple 1CTs as indicated by quantum molecular dynamics simulations . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors where the donors swing back and forth with respect to the acceptor at C–N bonds .
Safety and Hazards
The compound has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .
Propiedades
IUPAC Name |
4-N,4-N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-14(2)6-3-4-8(13)7(5-6)9(10,11)12/h3-5H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPUKJBVBYRCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

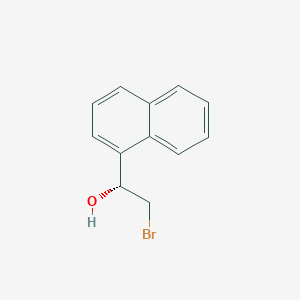


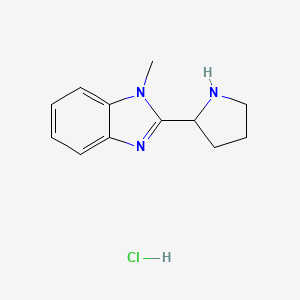

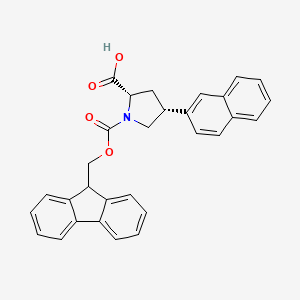
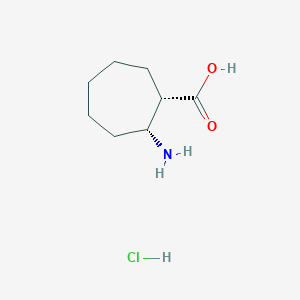

![N-[2-(Trifluoromethyl)phenyl]succinimide](/img/structure/B6286019.png)
![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)
